molecular formula C12H19NO2S B2825446 2,4,6-Triethylbenzene-1-sulfonamide CAS No. 781574-33-2

2,4,6-Triethylbenzene-1-sulfonamide

Cat. No.: B2825446
CAS No.: 781574-33-2
M. Wt: 241.35
InChI Key: ZSXPCHZVLVJYPC-UHFFFAOYSA-N
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Description

2,4,6-Triethylbenzene-1-sulfonamide is an organic compound with the molecular formula C12H19NO2S. It is a sulfonamide derivative, characterized by the presence of three ethyl groups attached to a benzene ring and a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,4,6-triethylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide .

Industrial Production Methods

Industrial production methods for 2,4,6-Triethylbenzene-1-sulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2,4,6-Triethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s sulfonamide group is of interest in the study of enzyme inhibition and protein interactions.

    Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may have potential as a pharmaceutical agent.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4,6-Triethylbenzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Triethylbenzene-1-sulfonamide is unique due to the presence of three ethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other sulfonamide compounds and may confer specific properties useful in various applications .

Properties

IUPAC Name

2,4,6-triethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-4-9-7-10(5-2)12(16(13,14)15)11(6-3)8-9/h7-8H,4-6H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXPCHZVLVJYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)S(=O)(=O)N)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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